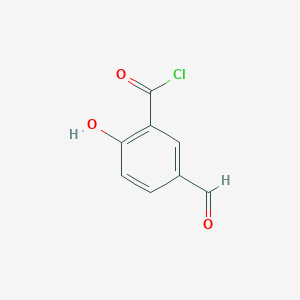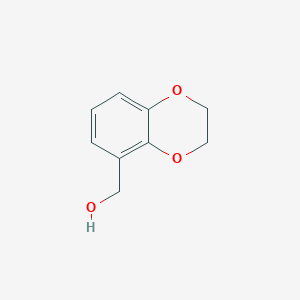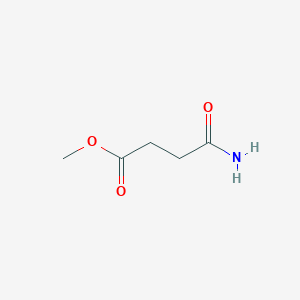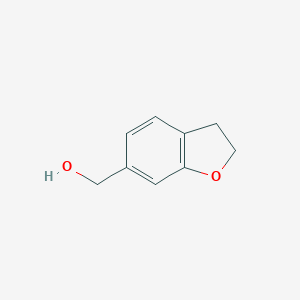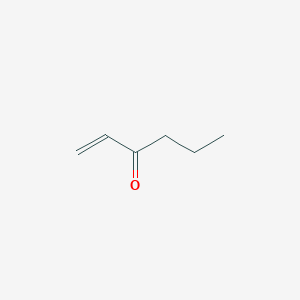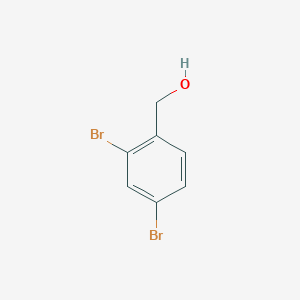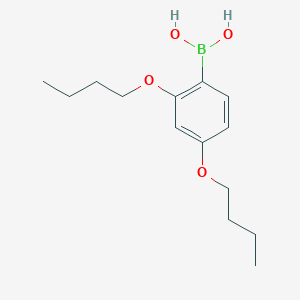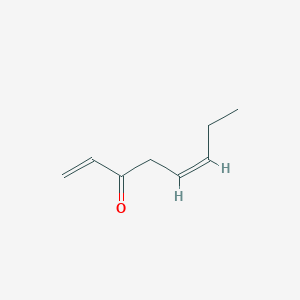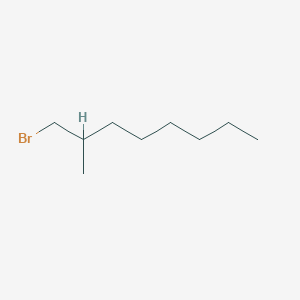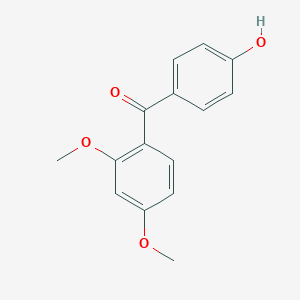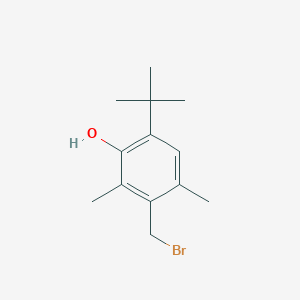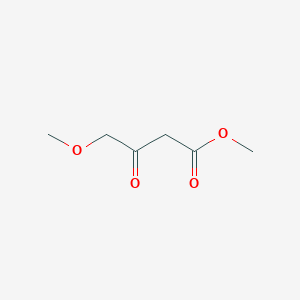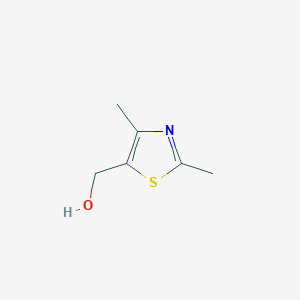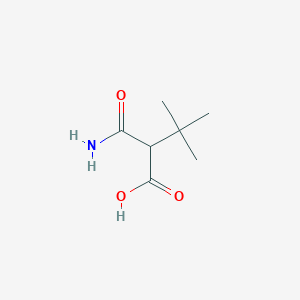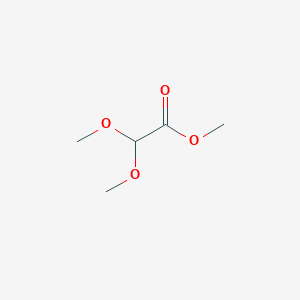
Methyl dimethoxyacetate
Descripción general
Descripción
Methyl dimethoxyacetate is not directly mentioned in the provided papers, but it is related to the chemical compounds discussed within the context of these studies. The papers focus on various dimethoxy-substituted compounds, which are structurally related to methyl dimethoxyacetate and are used in the synthesis of pharmaceuticals, functionalized polymers, and other fine chemicals .
Synthesis Analysis
The synthesis of dimethoxy-substituted compounds is a topic of interest in several papers. For instance, the synthesis of 2,3-dimethoxy-5-methylbenzoquinone, a key intermediate in the synthesis of coenzyme Q, was achieved through methylation and catalytic reduction processes . Another study reports the oxidation of alkyl-substituted 2,5-dimethoxyacetophenones to yield methyl alkyl-substituted 2,5-dimethoxyphenylacetates . Additionally, an improved synthesis method for 5,7-dimethoxycoumarin was developed, which involved methylation and cyclization reactions . These studies provide insights into the synthesis routes that could potentially be applied to methyl dimethoxyacetate.
Molecular Structure Analysis
The molecular structure of compounds related to methyl dimethoxyacetate is characterized by the presence of methoxy groups and an acetate moiety. For example, the structure of 5,7-dimethoxycoumarin was confirmed using IR, GC-MS, and 1H NMR, indicating the importance of these analytical techniques in determining the structure of such compounds . The molecular structure is crucial for the biological activity and chemical reactivity of these compounds.
Chemical Reactions Analysis
Chemical reactions involving dimethoxy-substituted compounds include oxidation, methylation, and condensation reactions. The oxidation of methylacrylate to 3,3-dimethoxy methyl propionate using a palladium-catalyzed process is one such reaction . Another study describes the preparation of methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate and its subsequent condensation with substituted p-aminobenzoic esters . These reactions are indicative of the types of chemical transformations that methyl dimethoxyacetate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethoxy-substituted compounds are influenced by their functional groups. For instance, the presence of methoxy groups can affect the solubility, boiling point, and reactivity of these compounds. The studies provided do not directly discuss the physical properties of methyl dimethoxyacetate, but they do highlight the importance of such properties in the synthesis and application of related compounds .
Aplicaciones Científicas De Investigación
-
Claisen Acylation of Active Hydrogen Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Methyl dimethoxyacetate is used in Claisen acylation, a type of organic reaction where an acyl group is added to a compound that contains an active hydrogen atom .
- Method of Application : The specific experimental procedures would depend on the particular active hydrogen compound being used. Generally, the reaction involves the formation of an enolate ion from the active hydrogen compound, which then reacts with an acylating agent .
- Results or Outcomes : The outcome of this reaction is the formation of a new compound with an acyl group. The specific results, including any quantitative data or statistical analyses, would depend on the specific reactants and conditions used .
-
Preparation of 3, 9-Disubstituted 2,4,8,10-Tetroxaspiro [5.5] Undecane
-
As a Lithium Enolate Precursor
-
As an Acylating Reagent for Cycloalkanone Enolates
-
As an Acylating Reagent for Amino Alcohols
Safety And Hazards
When handling Methyl dimethoxyacetate, it is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray. The compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry place, with the container kept tightly closed. It should also be kept away from heat, sparks, and flame, and should be kept refrigerated .
Propiedades
IUPAC Name |
methyl 2,2-dimethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCVGHPDWAALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058999 | |
| Record name | Methyl dimethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dimethoxyacetate | |
CAS RN |
89-91-8 | |
| Record name | Methyl dimethoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dimethoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dimethoxyacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dimethoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dimethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dimethoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl dimethoxyacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW4XD9QGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



